(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-4-((2,6-Dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a naphtho[2,1-d]thiazole ring system, a 2,6-dimethylmorpholino sulfonyl substituent, and an (E)-configured imine linkage. The naphthothiazole core contributes to planar aromaticity, while the morpholino sulfonyl group enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-16-14-28(15-17(2)32-16)34(30,31)20-11-8-19(9-12-20)24(29)26-25-27(3)22-13-10-18-6-4-5-7-21(18)23(22)33-25/h4-13,16-17H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMSUQKJCSQOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide , identified by its CAS number 1195768-19-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes diverse research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
The compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have been shown to inhibit various enzymes, including carbonic anhydrase and certain proteases, which can lead to antimicrobial and anti-inflammatory effects .
- Interaction with Cellular Targets : The thiazole moiety in the compound may facilitate interactions with cellular receptors or enzymes involved in signal transduction pathways, potentially influencing cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that sulfonamide derivatives demonstrate significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves competitive inhibition of bacterial folate synthesis.
Anticancer Potential
Studies have suggested that similar naphtho-thiazole derivatives exhibit cytotoxic effects in various cancer cell lines. For example, compounds with analogous structures have been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways . The specific activity of our target compound against cancer cell lines remains to be fully elucidated but suggests a promising avenue for further research.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the National Research Center demonstrated that a series of sulfonamide derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the morpholino group significantly influenced antimicrobial potency .
- Cytotoxicity in Cancer Research : In a recent investigation, a derivative structurally related to the target compound was tested against various cancer cell lines. Results indicated that it induced significant cell death in MCF-7 cells at concentrations as low as 10 µM, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
Core Heterocyclic Systems
The naphtho[2,1-d]thiazole moiety distinguishes the target compound from simpler benzo-fused thiazoles. For instance, (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide () shares a benzamide-thiazole scaffold but replaces the naphtho-fused system with a benzo[d]thiazole ring. The methoxyethyl and methylsulfonyl substituents in ’s compound contrast with the target’s 2,6-dimethylmorpholino sulfonyl group, suggesting differences in steric bulk and hydrogen-bonding capacity .
Another analogue, N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (), incorporates a triazine-morpholino core instead of thiazole. The triazine ring’s electron-deficient nature may enhance binding to ATP pockets in kinases, whereas the naphthothiazole in the target compound offers extended π-conjugation for DNA intercalation or protein interaction .
Sulfonyl and Amide Functionalization
The target compound’s sulfonyl group is linked to a dimethylmorpholino ring, a feature absent in simpler derivatives like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (), which bears a thiazolidinone-dioxo group. The morpholino sulfonyl group likely improves aqueous solubility compared to the lipophilic dioxothiazolidinyl substituent .
Coupling Reagents and Conditions
The target compound’s benzamide bond formation may parallel methods in and , which employ carbodiimides (e.g., EDC/HOBt) or uronium salts (e.g., HBTU) for activation. achieved a 50% yield using HBTU and Hunig’s base in NMP, suggesting similar efficiency could be expected for the target compound’s synthesis .
Heterocycle Assembly
The naphtho[2,1-d]thiazole core likely requires multistep fusion of naphthalene with thiazole, contrasting with ’s oxadiazole-thiazole hybrids synthesized via hydrazine hydrate and CS2/KOH-mediated cyclization .
Physicochemical and Spectroscopic Data
Molecular Weight and Solubility
The morpholino sulfonyl group in the target may reduce hydrophobicity compared to ’s dual methylsulfonyl substituents .
Spectroscopic Characterization
highlights ¹H-NMR peaks for a triazole-containing compound (δ 3.4 ppm for CH2, δ 13.0 ppm for NH-triazole), which could guide characterization of the target’s imine proton (N–H) and morpholino signals .
Tabulated Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
